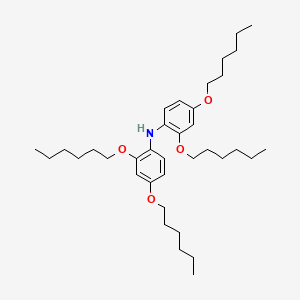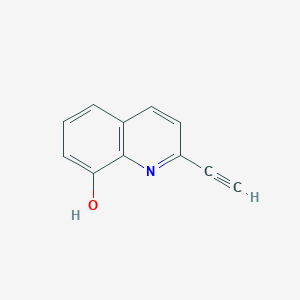
2-Ethynylquinolin-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylquinolin-8-OL is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system with an ethynyl group at the 2-position and a hydroxyl group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylquinolin-8-OL can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions. For example, the Sonogashira coupling reaction can be employed to introduce the ethynyl group at the 2-position of the quinoline ring. This reaction typically involves the use of a palladium catalyst, copper co-catalyst, and an appropriate base under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylquinolin-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinolin-8-one derivatives.
Reduction: The ethynyl group can be reduced to form ethyl or vinyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions
Major Products:
- Oxidation products: Quinolin-8-one derivatives.
- Reduction products: Ethyl or vinyl derivatives.
- Substitution products: Various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
2-Ethynylquinolin-8-OL has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Ethynylquinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with DNA and RNA, leading to the disruption of essential cellular processes .
Comparación Con Compuestos Similares
- Quinoline
- 8-Hydroxyquinoline
- 2-Ethylquinoline
- 2-Phenylquinoline
Comparison: 2-Ethynylquinolin-8-OL is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other quinoline derivatives, this compound may exhibit enhanced anticancer and antimicrobial properties due to its ability to form stronger interactions with molecular targets .
Propiedades
Fórmula molecular |
C11H7NO |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-ethynylquinolin-8-ol |
InChI |
InChI=1S/C11H7NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h1,3-7,13H |
Clave InChI |
RKTJCSVBBJHTCK-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC2=C(C=CC=C2O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


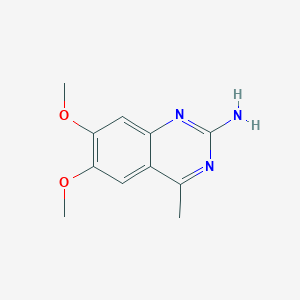
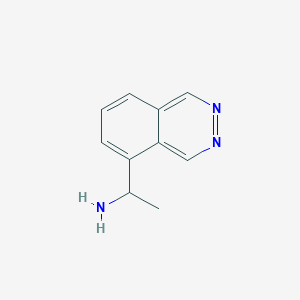


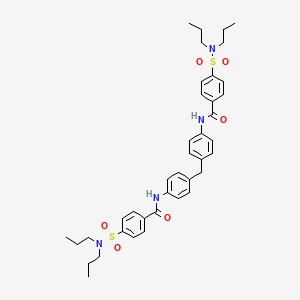
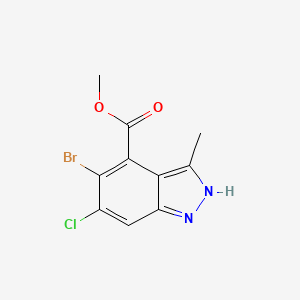
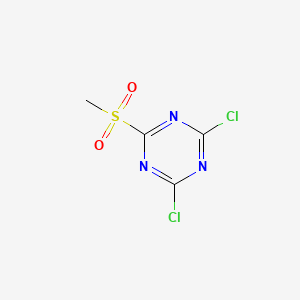
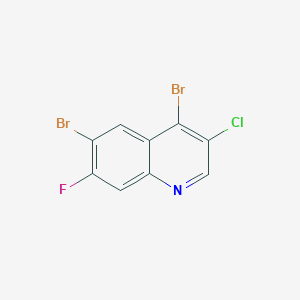

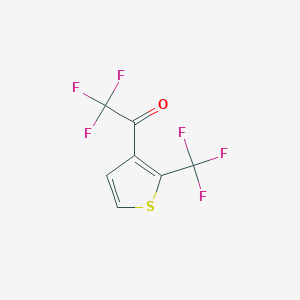
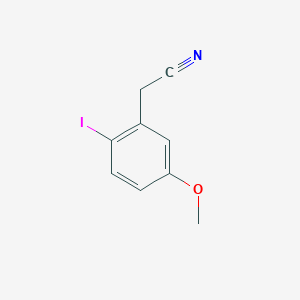

![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
